

3-Methoxybutan-2-one CAS number and physical constants

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Compound of Interest

Compound Name: 3-Methoxybutan-2-one

Cat. No.: B3048630

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An In-depth Technical Guide to 3-Methoxybutan-2-one

This guide provides a comprehensive overview of **3-Methoxybutan-2-one**, a compound of increasing interest to researchers and drug development professionals due to its potential as a sustainable, bio-based solvent.^{[1][2]}

Chemical Identity

3-Methoxybutan-2-one, also known as 3-methoxy-2-butanone, is a ketone with the molecular formula $C_5H_{10}O_2$.^{[1][3]} It is recognized for its utility as an environmentally friendly alternative to conventional chlorinated solvents.^[1]

Identifier	Value	Reference
CAS Number	17742-05-1	^{[1][3][4]}
Molecular Formula	$C_5H_{10}O_2$	^{[1][3][4]}
Molecular Weight	102.13 g/mol	^{[1][3][4][5]}
IUPAC Name	3-methoxybutan-2-one	^[4]
InChI Key	DLPGPGQJLPODMY-UHFFFAOYSA-N	^{[1][4]}
Synonyms	3-methoxy-2-butanone	^{[1][3][4]}

Physical and Chemical Properties

The physical and chemical properties of **3-Methoxybutan-2-one** contribute to its effectiveness as a solvent.^[1] It possesses moderate polarity due to the presence of both a ketone and an ether functional group.^[1]

Property	Value
PSA (Polar Surface Area)	26.30 Å ²
LogP	0.61030

Further physical constants such as boiling point, melting point, and density are not readily available in the searched literature.

Experimental Protocols

Synthesis of 3-Methoxybutan-2-one

A sustainable and efficient synthesis of **3-Methoxybutan-2-one** has been developed, emphasizing green chemistry principles.^{[1][2]}

Methodology: The synthesis is a one-step, solvent-free process involving the methylation of acetoin (3-hydroxybutan-2-one) using dimethyl carbonate (DMC).^{[1][2]} This reaction is typically catalyzed by p-toluenesulfonic acid (PTSA).^{[1][2]}

Procedure:

- Combine acetoin and dimethyl carbonate in a reaction vessel.
- Add a catalytic amount of p-toluenesulfonic acid.
- The reaction proceeds without the need for an additional solvent.
- Following the reaction, the crude mixture is filtered.
- Methanol, a byproduct, is removed by evaporation.^[2]

- The final product, **3-Methoxybutan-2-one**, is isolated and purified by a Vigreux distillation column, resulting in a colorless liquid with a purity of 99% as determined by Gas Chromatography (GC).[\[2\]](#)

Structural Elucidation

The structure of **3-Methoxybutan-2-one** is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR spectroscopy is a key technique for identifying the different hydrogen environments within the molecule.[\[1\]](#)
- The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl_3).[\[1\]](#)
[\[2\]](#)
- Characteristic signals in the ^1H NMR spectrum confirm the presence of the methyl ketone group, the methoxy group, and the methine proton adjacent to the methoxy and carbonyl groups.[\[1\]](#) The reported ^1H NMR data is: $\delta = 1.27$ (d, $J = 6.96$ Hz, 3H), 2.14 (s, 3H), 3.33 (s, 3H), 3.68 (q, $J = 6.60$ Hz, 1H) ppm.[\[2\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS):

- GC-MS analysis provides further confirmation of the molecular weight and fragmentation pattern. The mass spectrum shows the molecular ion peak (M^+) at $m/z = 102$.[\[2\]](#)

Applications in Organic Synthesis

3-Methoxybutan-2-one has been successfully employed as a bio-based solvent in various organic transformations, demonstrating its potential to replace hazardous chlorinated solvents like dichloromethane.[\[1\]](#)[\[2\]](#)

Key Applications:

- Friedel-Crafts Acylation: It has been used as a solvent in Friedel-Crafts acylation reactions, achieving yields comparable to those obtained in dichloromethane.[\[2\]](#)

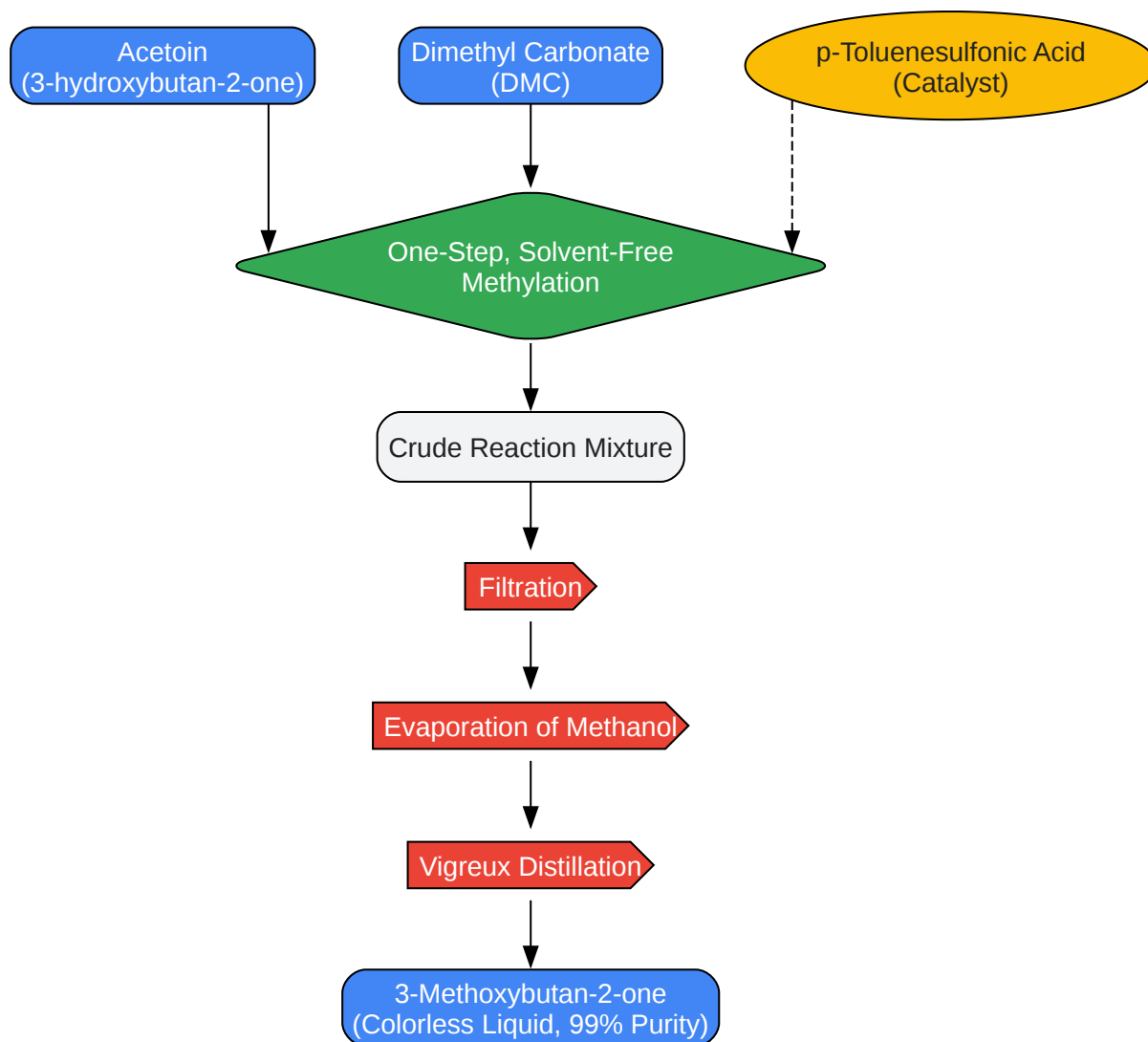
- N-alkylation Reactions: The compound has also proven to be a suitable solvent for N-alkylation reactions.[\[2\]](#)

Safety and Environmental Profile

Research indicates a favorable environmental and safety profile for **3-Methoxybutan-2-one**.[\[1\]](#)

- Peroxide Formation: It exhibits a low potential for forming peroxides.[\[2\]](#)
- Mutagenicity: It has returned a negative result in the Ames mutagenicity test.[\[2\]](#)
- Hazards: According to the Globally Harmonized System (GHS), it is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[\[4\]](#)

Visualized Workflows



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Caption: Synthesis workflow for **3-Methoxybutan-2-one**.

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